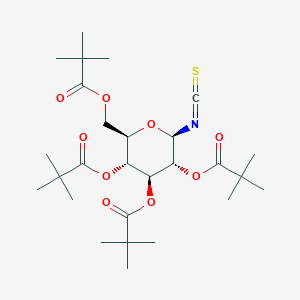
Pgitc
概要
説明
Poly(glycerol itaconate) is a biocompatible and biodegradable polyester synthesized from itaconic acid and glycerol.
準備方法
Poly(glycerol itaconate) can be synthesized through the polycondensation reaction between itaconic anhydride and glycerol. This reaction can be carried out without a catalyst, or in the presence of catalysts such as p-toluenesulfonic acid or zinc acetate. The optimal conditions for the synthesis involve a reaction temperature of 140°C, a reaction time of 5 hours, and an OH/COOH ratio of 1.5 . Industrial production methods may involve similar conditions but on a larger scale, with careful control of reaction parameters to ensure high conversion rates and product quality.
化学反応の分析
Poly(glycerol itaconate) undergoes various chemical reactions, including post-polymerization modifications such as the aza-Michael addition. This reaction involves the addition of nucleophiles to the electron-deficient carbon-carbon double bonds present in the polymer. Common reagents used in these reactions include aliphatic diamines such as 1,2-ethylenediamine, 1,4-butanediamine, and 1,6-hexanediamine . The major products formed from these reactions are crosslinked poly(glycerol itaconate) networks, which have enhanced mechanical properties and stability .
科学的研究の応用
Poly(glycerol itaconate) has a wide range of scientific research applications. In the field of tissue engineering, it is used to create scaffolds that mimic the extracellular matrix, promoting cell adhesion and growth . It is also used in the development of nonwoven materials for biomedical applications, such as subcutaneous tissue fillers and drug delivery systems . Additionally, poly(glycerol itaconate) is being explored for its potential use in bone tissue regeneration due to its biocompatibility and ability to be crosslinked in situ .
作用機序
The mechanism of action of poly(glycerol itaconate) involves its ability to undergo post-polymerization modifications, such as the aza-Michael addition, which allows for the creation of crosslinked networks. These networks provide structural support and stability, making the material suitable for various biomedical applications . The molecular targets and pathways involved in these modifications include the electron-deficient carbon-carbon double bonds in the polymer, which react with nucleophiles to form stable crosslinked structures .
類似化合物との比較
Poly(glycerol itaconate) is similar to other glycerol polyesters such as poly(glycerol maleate), poly(glycerol fumarate), and poly(glycerol sebacate). it is unique due to the presence of itaconic acid, which provides electron-deficient carbon-carbon double bonds that can undergo post-polymerization modifications . This makes poly(glycerol itaconate) particularly suitable for applications requiring crosslinked networks with enhanced mechanical properties and stability .
特性
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-tris(2,2-dimethylpropanoyloxy)-6-isothiocyanatooxan-2-yl]methyl 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO9S/c1-24(2,3)20(29)33-13-15-16(35-21(30)25(4,5)6)17(36-22(31)26(7,8)9)18(19(34-15)28-14-38)37-23(32)27(10,11)12/h15-19H,13H2,1-12H3/t15-,16-,17+,18-,19-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEYERYMOHEQHK-UJWQCDCRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1C(C(C(C(O1)N=C=S)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N=C=S)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583736 | |
| Record name | 2,3,4,6-Tetrakis-O-(2,2-dimethylpropanoyl)-N-(sulfanylidenemethylidene)-beta-D-glucopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958300-06-6 | |
| Record name | 2,3,4,6-Tetrakis-O-(2,2-dimethylpropanoyl)-N-(sulfanylidenemethylidene)-beta-D-glucopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


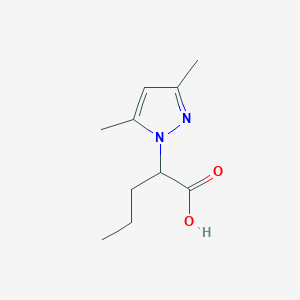
![1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol](/img/structure/B3175581.png)
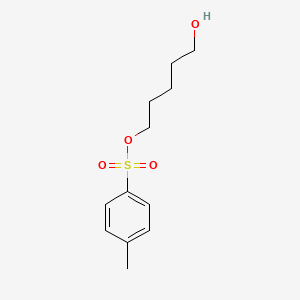
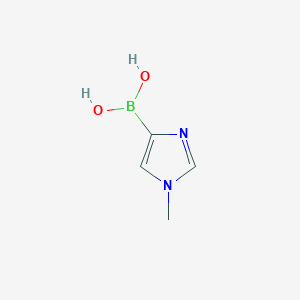
![3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3175605.png)

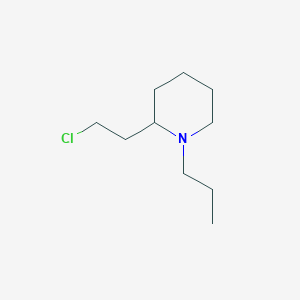
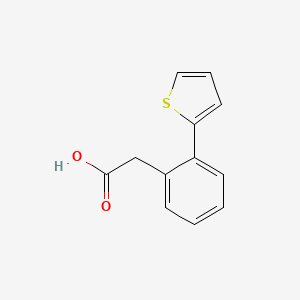

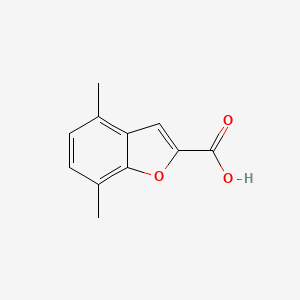
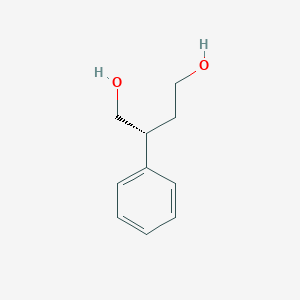
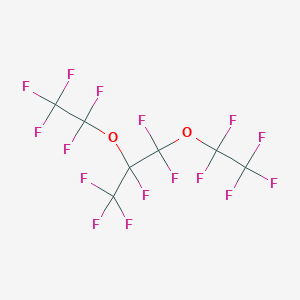
![6,6'-Dimethoxy-[3,3']bipyridinyl](/img/structure/B3175678.png)
![{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine](/img/structure/B3175687.png)
